4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H7BrN2O3 |
|---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-12-3-5(10)4-2-6(9(14)15)11-7(4)8(12)13/h2-3,11H,1H3,(H,14,15) |
InChI Key |
LFRWMZSZWBHKDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include bromine for bromination, palladium catalysts for coupling reactions, and strong acids or bases for cyclization. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions and subsequent biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Family
The following table compares substituent positions, molecular properties, and synthetic yields of related compounds:
Key Observations:
- The methyl-oxo group at positions 6–7 stabilizes the dihydrofuran ring, influencing planarity and hydrogen-bonding capacity .
- Synthetic Yields : The target compound’s lower yield (36% vs. 71–95% for 10a–c) reflects challenges in bromination and dihydrofuran ring formation .
- Solubility : The carboxylic acid form (target compound) is less lipophilic than its ethyl ester derivative (85), which is more soluble in organic solvents .
Derivatives with Tosyl and Ethyl Ester Modifications
- Ethyl 4-Bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (SY263094) :
- Ethyl 4-Bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (SY263095) :
Comparison with Non-Pyrrolopyridine Heterocycles
- Furo[2,3-c]pyridine-2-carboxylic Acid (CAS: 112372-15-3) :
- Replaces the pyrrole nitrogen with an oxygen atom, forming a furan ring.
- Lower molecular weight (163.13 g/mol ) and distinct electronic properties due to oxygen’s electronegativity .
Q & A
Basic: What synthetic protocols are recommended for preparing 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid?
Answer:
The compound is synthesized via hydrolysis of its ethyl ester precursor. Key steps include:
- Dissolving ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (10.0 g, 22.1 mmol) and LiOH·H₂O (8 equivalents) in dioxane/water (4:1, 100 mL).
- Heating at 90°C for 2 hours, followed by partial solvent removal under reduced pressure.
- Acidification to pH 3 with diluted HCl to precipitate the product, yielding a colorless solid (36% yield).
Characterization includes H NMR (DMSO-d6: δ 13.18, 12.99 ppm) and ESI-MS ([M+H] = 270.96) .
Basic: How is the compound characterized spectroscopically to confirm its structure and purity?
Answer:
Critical analytical methods include:
- H/C NMR : Peaks at δ 3.50 ppm (s, 3H) confirm the methyl group, while aromatic protons (δ 7.60, 6.78 ppm) and carbonyl carbons (δ 161.35 ppm) validate the core structure .
- Mass Spectrometry (ESI-MS) : Observed [M+H] at 270.95 matches the calculated mass (270.96), ensuring molecular integrity .
- Elemental Analysis : Used to verify purity (>95%) in derivatives (e.g., tert-butyl carbamate analogs) .
Advanced: How does the bromine substituent at position 4 influence reactivity in cross-coupling reactions?
Answer:
The bromine atom serves as a leaving group in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:
- In amide couplings, the bromine is replaced with picolinic acid derivatives using Pd catalysts, yielding analogs like tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (131d) with quantitative crude yields .
- Reactivity is modulated by solvent choice (e.g., THF/water) and base (e.g., LiOH), with optimal conditions achieving >90% conversion in heteroaryl substitutions .
Advanced: What mechanistic insights explain the compound’s dual activity as a BET inhibitor and P2Y receptor modulator?
Answer:
Structural analogs like ABBV-744 (a 6-methyl-7-oxo-pyrrolopyridine derivative) exhibit:
- BET Inhibition : Binding to the BD2 domain via hydrophobic interactions with the methyl-oxo moiety, confirmed by X-ray crystallography .
- P2Y6R Antagonism : Non-surmountable inhibition in calcium transient assays (1321N1 astrocytoma cells), suggesting allosteric modulation. Competitive binding studies (CHO cells) differentiate target selectivity .
Discrepancies in activity profiles are resolved by comparing functional assays (e.g., calcium flux) versus radioligand displacement studies .
Advanced: How are structure-activity relationships (SAR) explored to optimize epigenetic target engagement?
Answer:
SAR strategies include:
- Core Modifications : Replacing the bromine with aryl groups (e.g., quinoline-6-carboxylic acid) enhances BET affinity (IC₅₀ < 50 nM) .
- Side Chain Engineering : Adding VHL ligands (e.g., compound 164a) creates PROTACs, degrading BET proteins with DC₅₀ values of ~10 nM in leukemia models .
- Carboxylic Acid Bioisosteres : Ethyl ester prodrugs improve bioavailability (e.g., compound 85, 61% yield) while retaining activity .
Advanced: What experimental designs address conflicting data on the compound’s selectivity across kinase and epigenetic targets?
Answer:
Contradictions are resolved via:
- Counter-Screening : Testing against panels of 468 kinases (e.g., DiscoverX) to rule off-target effects .
- Crystallography : Resolving binding modes (e.g., BET BD2 vs. P2Y6R) to identify key residues (e.g., Asn433 in BD2) responsible for selectivity .
- Proteomic Profiling : Using thermal shift assays to confirm target engagement in cellular lysates .
Advanced: How are solubility and stability challenges addressed during in vitro and in vivo studies?
Answer:
- Salt Formation : Converting the carboxylic acid to sodium salts improves aqueous solubility (>10 mM in PBS) .
- Prodrug Strategies : Ethyl esters (e.g., compound 85) are hydrolyzed in vivo to the active acid, enhancing plasma exposure .
- Lyophilization : Used for long-term storage of derivatives (e.g., tert-butyl carbamates), ensuring stability at -80°C for >6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
